S-3-Hydroxyisobutyric acid sodium salt

Description

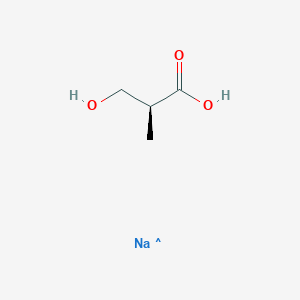

S-3-Hydroxyisobutyric acid sodium salt (S-3-HIB) is a chiral compound with the IUPAC name (2S)-3-hydroxy-2-methylpropanoic acid sodium salt. Its molecular formula is C₄H₇O₃•Na, and it has a molecular weight of 126.1 g/mol . The compound is structurally characterized by a hydroxyl group (-OH) on the third carbon and a methyl branch on the second carbon (Fig. 1). S-3-HIB is highly soluble in ethanol (5 mg/mL) and requires storage at -20°C with protection from light to maintain stability .

S-3-HIB is primarily studied for its role in metabolic pathways. Elevated plasma levels of this compound are associated with incident type 2 diabetes, as demonstrated in clinical studies (e.g., Mardinoglu et al., 2018) . Its stereospecificity (S-enantiomer) distinguishes it from other hydroxycarboxylates in biochemical interactions.

Properties

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m0./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPADQLSLFQCSE-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1893416-17-5 | |

| Record name | Propanoic acid, 3-hydroxy-2-methyl-, sodium salt (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1893416-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Catalytic Conditions

In a representative procedure, ethyl S-3-hydroxyisobutyrate undergoes hydrolysis in aqueous sodium hydroxide at elevated temperatures (45–55°C). The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl group, releasing ethanol and forming the sodium salt directly. Patent data indicate that a molar ratio of 1:2.5–4.5 (ester-to-base) ensures complete conversion while minimizing side reactions.

Table 1: Hydrolysis Parameters for Ethyl S-3-Hydroxyisobutyrate

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–55°C | <60°C prevents racemization |

| NaOH:Ester molar ratio | 1:3.5 | Maximizes conversion |

| Reaction time | 12–24 hours | Longer durations reduce byproducts |

Crystallization and Purification Strategies

Post-synthetic purification is critical for achieving high enantiomeric purity. The patents describe a two-stage crystallization process using ethanol or isopropanol to isolate the sodium salt.

Solvent-Mediated Crystallization

After hydrolysis, the reaction mixture is concentrated under reduced pressure (<40°C) to remove water, followed by the addition of cold isopropanol. Gradual cooling to 0°C induces crystallization, with yields improving when the slurry is maintained at 0–5°C for 12–24 hours. Activated carbon (10% w/w) may be introduced during this stage to adsorb colored impurities, enhancing product whiteness.

Table 2: Crystallization Efficiency Across Solvent Systems

| Solvent | Yield (%) | Purity (NMR) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 92.0 | ≥95% | Fine needles |

| Isopropanol | 95.1 | ≥97% | Prismatic crystals |

Enantiomeric Control During Synthesis

Preserving the S-configuration necessitates stringent control over reaction conditions. Racemization risks escalate above 60°C or in strongly alkaline media (pH >12).

Temperature and pH Optimization

Maintaining the hydrolysis step at 45–55°C and pH 10–11 balances reaction rate and stereochemical integrity. Post-hydrolysis acidification to pH 2–3 with HCl followed by neutralization with NaOH minimizes epimerization.

Comparative Analysis of Inorganic Bases

The choice of base influences reaction kinetics and product quality. Sodium hydroxide is preferred for its solubility and cost-effectiveness, though potassium hydroxide may improve crystallization rates in ethanol-rich systems.

Table 3: Base Selection Impact on Reaction Metrics

Industrial-Scale Process Design

Scaling up laboratory methods requires addressing energy consumption and waste generation. Continuous distillation at ≤40°C reduces thermal degradation, while solvent recovery systems reclaim >90% of ethanol/isopropanol.

Chemical Reactions Analysis

Types of Reactions: S-3-Hydroxyisobutyric acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-hydroxyisobutyric acid.

Reduction: It can be reduced to form isobutyric acid.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation: 3-Hydroxyisobutyric acid.

Reduction: Isobutyric acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

S-3-Hydroxyisobutyric acid sodium salt is utilized as a reagent in organic synthesis and as an intermediate in the production of other chemicals. Its role as a reactant for enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase, highlights its importance in metabolic studies .

Biology

In biological research, this compound serves as a marker for studying metabolic pathways, particularly in the metabolism of branched-chain amino acids. It has been shown to have increased concentrations in metabolic profiles of patients with multiple sclerosis, indicating its potential role in understanding disease mechanisms .

Medicine

This compound is being investigated for its therapeutic potential in metabolic disorders such as diabetes and obesity. Studies suggest that it may influence energy metabolism by inhibiting key enzymes involved in metabolic pathways . Its effects on cellular metabolism and gene expression make it a candidate for further exploration in clinical settings.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent. Its ability to act as an intermediate in various chemical processes makes it valuable for developing new therapeutic agents and chemical products .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Landaas et al., 1975 | Metabolic profiling | Increased levels of this compound observed in patients with metabolic disorders. |

| Hawes et al., 2000 | Enzyme kinetics | Demonstrated the role of this compound as a substrate for key enzymes in branched-chain amino acid metabolism. |

| Loupatty et al., 2007 | Neurological implications | Investigated the effects of altered concentrations of this compound in neurological disorders, particularly multiple sclerosis. |

| Viegas et al., 2008 | Developmental neuroscience | Explored the impact of this compound on neural development processes. |

| Wanders et al., 2012 | Inherited metabolic disorders | Analyzed the compound's role in various inherited metabolic conditions affecting branched-chain amino acid metabolism. |

Mechanism of Action

The mechanism of action of S-3-Hydroxyisobutyric acid sodium salt involves its role as an intermediate in the metabolism of valine. It is converted to 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase. This intermediate is further metabolized to form succinyl-CoA, which enters the citric acid cycle . The compound also influences fatty acid uptake and lipid accumulation in cells, contributing to metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are compared based on structure, physicochemical properties, and applications:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| S-3-Hydroxyisobutyric acid sodium salt | 1219589-99-7 | C₄H₇O₃•Na | 126.1 | Branched chain; -OH on C3; S-enantiomer |

| Sodium 3-hydroxybutyrate | 150-83-4 | C₄H₇NaO₃ | 126.09 | Straight chain; -OH on C3; ketone body derivative |

| Sodium 2-hydroxyisobutyrate* | 594-61-6 (acid) | C₄H₇NaO₃ | 126.09 (estimated) | -OH on C2; branched methyl group on C3 |

| Sodium isobutyrate | 996-30-5 | C₄H₇NaO₂ | 110.0 | No hydroxyl group; straight-chain carboxylate |

| Sodium lactate | 72-17-3 | C₃H₅NaO₃ | 112.06 | -OH on C2; straight-chain carboxylate |

Physicochemical Properties

Biological Activity

S-3-Hydroxyisobutyric acid sodium salt (CAS No. 1893416-17-5) is a sodium salt derivative of 3-hydroxyisobutyric acid, which plays a critical role in the metabolism of branched-chain amino acids, particularly valine. This compound is recognized for its biochemical activity and potential therapeutic applications in various metabolic disorders.

- Molecular Formula : C₄H₇NaO₃

- Solubility : Soluble in water and DMSO

- Stability : Stable for at least two years when stored at +4°C

This compound primarily interacts with enzymes involved in branched-chain amino acid metabolism, including:

- 3-Hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31)

- 3-Hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35)

- 3-Hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4)

These enzymes facilitate the conversion of branched-chain amino acids into usable energy forms, influencing cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound significantly affects cellular functions by:

- Modulating gene expression related to metabolism

- Influencing cell signaling pathways

- Altering the concentrations of branched-chain amino acids and their metabolites

Case Studies and Clinical Applications

- Metabolic Disorders : In a study involving patients with multiple acyl-CoA dehydrogenase deficiency (MADD), treatment with sodium DL-3-hydroxybutyrate, a related compound, demonstrated significant improvements in metabolic stability and neurological recovery during acute crises .

- Neurological Conditions : Research has shown that ketone bodies, including those derived from S-3-hydroxyisobutyric acid, can have neuroprotective effects, potentially benefiting conditions such as epilepsy and neurodegenerative diseases like Alzheimer's .

- Diabetes Management : The compound's ability to enhance ketone body levels may play a role in improving glucose metabolism, offering therapeutic avenues for type I and type II diabetes management .

Biochemical Pathways

This compound is integral to the catabolism of valine, a branched-chain amino acid. It participates in various metabolic pathways that convert valine into energy substrates, thereby influencing overall metabolic efficiency.

Research Applications

The compound is utilized across multiple scientific fields:

- Chemistry : As a reagent in organic synthesis.

- Biology : As a marker in metabolic studies.

- Medicine : Investigated for its potential in treating metabolic disorders like obesity and diabetes.

Comparative Analysis of Biological Activity

| Compound | Key Biological Effects | Clinical Applications |

|---|---|---|

| This compound | Modulates metabolism of branched-chain amino acids | Metabolic disorders, diabetes |

| Sodium DL-3-Hydroxybutyrate | Neuroprotective effects; improves metabolic stability | Neurological disorders, MADD |

| β-Hydroxybutyrate | Lowers blood pressure; anti-inflammatory effects | Hypertension management |

Q & A

Q. How can researchers experimentally determine the solubility of S-3-hydroxyisobutyric acid sodium salt in aqueous solutions?

Methodological Answer: To determine solubility, prepare a saturated solution by gradually adding the compound to distilled water at controlled temperatures (e.g., 25°C, 37°C) while stirring. Centrifuge or filter undissolved residue, and quantify the dissolved fraction via gravimetric analysis or UV-Vis spectroscopy calibrated against known concentrations. Compare results to solubility classifications (soluble/insoluble) as outlined in standardized salt preparation protocols .

Q. What experimental steps are recommended to confirm the identity of this compound in a synthesized sample?

Methodological Answer: Use a combination of:

- FT-IR spectroscopy to confirm functional groups (e.g., hydroxyl, carboxylate).

- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and molecular structure.

- Elemental analysis to validate sodium content.

Cross-reference spectral data with published databases (e.g., PubChem, CAS) for structural confirmation .

Q. How can the pH of an aqueous solution of this compound be determined, and what factors influence this measurement?

Methodological Answer: Prepare a 0.1 M solution in distilled water and measure pH using a calibrated electrode. The pH depends on the acid dissociation constants (pKa) of the parent acid (S-3-hydroxyisobutyric acid) and the base (sodium hydroxide). For accuracy, account for temperature effects and ionic strength using buffer calibration standards .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Enzymatic synthesis: Use stereoselective enzymes (e.g., dehydrogenases) to enhance enantiomeric purity.

- Salting-out techniques: Apply aqueous biphasic systems (e.g., ionic liquids + sodium salts) to isolate the product efficiently .

- Purification: Employ recrystallization in ethanol-water mixtures or size-exclusion chromatography to remove byproducts. Monitor purity via HPLC with a chiral column .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies under controlled humidity, temperature, and light exposure.

- Use differential scanning calorimetry (DSC) to assess thermal degradation.

- Compare degradation profiles (e.g., via mass spectrometry) to identify hydrolytic or oxidative pathways. Validate findings against literature on structurally similar hydroxy acids .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography to resolve stereochemical configurations.

- High-resolution mass spectrometry (HRMS) for precise molecular weight determination.

- Circular dichroism (CD) to confirm enantiomeric integrity in chiral environments. Cross-validate results with computational models (e.g., DFT calculations) .

Q. How can researchers design experiments to study the metabolic pathways involving this compound in model organisms?

Methodological Answer:

- Use isotopically labeled (e.g., ¹³C or ²H) compounds in tracer studies.

- Analyze metabolic flux via LC-MS/MS to track incorporation into downstream metabolites (e.g., ketone bodies).

- Combine knockout models (e.g., CRISPR/Cas9) to identify rate-limiting enzymes in the pathway .

Methodological Considerations

Q. What are common pitfalls in the qualitative analysis of this compound, and how can they be mitigated?

Methodological Answer:

- Contamination: Use ultra-pure solvents and avoid metal ion contamination during cation/anion tests.

- False positives: Validate colorimetric assays (e.g., FeCl₃ for hydroxyl groups) with blank controls.

- Crystallization issues: Optimize solvent polarity and cooling rates during recrystallization to prevent amorphous solid formation .

Q. How should researchers approach the validation of novel analytical methods for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.